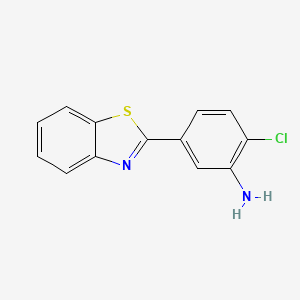

5-Benzothiazol-2-yl-2-chloro-phenylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRAMJXBKRGJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352198 | |

| Record name | 5-Benzothiazol-2-yl-2-chloro-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292644-34-9 | |

| Record name | 5-Benzothiazol-2-yl-2-chloro-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3-BENZOTHIAZOL-2-YL)-2-CHLOROANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Benzothiazol-2-yl-2-chloro-phenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and likely biological significance of the compound 5-Benzothiazol-2-yl-2-chloro-phenylamine. Given the limited publicly available data for this specific molecule, this guide draws upon established knowledge of structurally related benzothiazole derivatives to present a predictive but thorough resource for research and development purposes.

Core Chemical Properties

This compound is a heterocyclic aromatic compound featuring a benzothiazole core linked to a chlorophenylamine moiety. Such structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1]

| Property | Value | Source |

| IUPAC Name | 5-(1,3-benzothiazol-2-yl)-2-chloroaniline | [2] |

| Synonyms | This compound | [2][3][4][5] |

| CAS Number | 292644-34-9 | [2][4] |

| Molecular Formula | C13H9ClN2S | [2][3] |

| Molecular Weight | 260.75 g/mol | [3] |

| Physical Form | Solid | [3][4] |

Hypothetical Synthesis Protocol

The synthesis of 2-aryl-benzothiazoles is a well-established area of organic chemistry. A common and effective method involves the condensation of a substituted 2-aminothiophenol with a corresponding aromatic aldehyde. The following protocol is a representative example of how this compound could be synthesized.

Reaction: Condensation of 2-amino-4-chlorothiophenol with benzothiazole-5-carbaldehyde.

Materials:

-

2-amino-4-chlorothiophenol

-

Benzothiazole-5-carbaldehyde

-

Ethanol (or another suitable solvent like DMF or DMSO)

-

Oxidizing agent (e.g., air, hydrogen peroxide, or a mild catalyst)

-

Glacial Acetic Acid (as a potential catalyst)

Procedure:

-

Reactant Dissolution: Dissolve equimolar amounts of 2-amino-4-chlorothiophenol and benzothiazole-5-carbaldehyde in a suitable solvent such as ethanol in a round-bottom flask.

-

Catalyst Addition (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the condensation.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Oxidation: An oxidizing agent may be required to facilitate the cyclization and aromatization to the benzothiazole ring. Often, bubbling air through the reaction mixture is sufficient.

-

Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) or by column chromatography on silica gel to yield the pure this compound.

Experimental Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their mechanism of action often involves the modulation of key cellular signaling pathways that are dysregulated in disease. Based on studies of analogous compounds, this compound could potentially impact the following pathways.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often constitutively active in various cancers and inflammatory diseases.[][7] Some benzothiazole derivatives have been shown to inhibit this pathway.[1][8]

Caption: Potential inhibition of the JAK/STAT pathway by the target compound.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several benzothiazole compounds have been developed as inhibitors of this pathway.[9][10][11][12][13][14]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Ras/MEK/ERK Signaling Pathway

The Ras/MEK/ERK (MAPK) pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. Benzothiazole derivatives have been reported to modulate this pathway, often leading to cell cycle arrest and apoptosis in cancer cells.[15][16][17][18][19]

References

- 1. BD750, a benzothiazole derivative, inhibits T cell proliferation by affecting the JAK3/STAT5 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(1,3-benzothiazol-2-yl)-2-chloroaniline price & availability - MOLBASE [molbase.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 12. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and study of benzothiazole conjugates in the control of cell proliferation by modulating Ras/MEK/ERK-dependent pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-Induced Phospho-Regulatory Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. disease-maps.io [disease-maps.io]

In-Depth Technical Guide: 5-Benzothiazol-2-yl-2-chloro-phenylamine (CAS 292644-34-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including detailed experimental data and specific biological activities, for the compound 5-Benzothiazol-2-yl-2-chloro-phenylamine (CAS 292644-34-9) is limited. This guide provides a comprehensive overview based on the well-established chemistry and pharmacology of the broader class of 2-aminobenzothiazole derivatives. The experimental protocols and potential biological activities described herein are representative of this class of compounds and should be adapted and validated for the specific molecule of interest.

Introduction to the Benzothiazole Scaffold

Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This bicyclic system is a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. Derivatives of 2-aminobenzothiazole, in particular, have garnered significant interest owing to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The structural versatility of the benzothiazole nucleus allows for extensive chemical modifications to modulate its physicochemical properties and biological targets.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 292644-34-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₃H₉ClN₂S | Chemical Supplier Catalogs |

| Molecular Weight | 260.74 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred from related compounds |

Synthesis Strategies

The synthesis of this compound would likely follow established methods for the preparation of 2-arylaminobenzothiazoles. A common and effective approach is the reaction of a substituted 2-aminothiophenol with an appropriate isothiocyanate or by a metal-catalyzed cross-coupling reaction.

A plausible synthetic route could involve the condensation of 2-amino-4-chlorobenzenethiol with a benzothiazole derivative. Another general method for creating 2-aminobenzothiazoles involves the reaction of an aniline with potassium thiocyanate in the presence of bromine.

Below is a generalized workflow for the synthesis of 2-aminobenzothiazole derivatives.

Caption: General synthesis workflow for 2-aminobenzothiazole derivatives.

Potential Biological Activities and Mechanisms of Action

Derivatives of 2-aminobenzothiazole have been extensively investigated for a wide range of biological activities. While the specific activity of this compound is not documented, it may exhibit one or more of the following properties based on its structural class.

Anticancer Activity

Many 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including:

-

Inhibition of Protein Kinases: Certain derivatives act as inhibitors of protein kinases such as PI3K, which are crucial for cancer cell growth and survival.

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.

-

Disruption of Microtubule Polymerization: Some derivatives interfere with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Caption: Potential anticancer mechanism of action for 2-aminobenzothiazole derivatives.

Antimicrobial Activity

The benzothiazole scaffold is also a key component of many antimicrobial agents. The mechanism of action can vary but may involve:

-

Inhibition of essential enzymes: Targeting enzymes that are vital for microbial survival.

-

Disruption of the cell membrane: Leading to leakage of cellular contents and cell death.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of 2-aminobenzothiazole derivatives. These should be considered as a starting point and would require optimization for the specific compound this compound.

General Synthesis of a 2-Aminobenzothiazole Derivative

Materials:

-

Substituted aniline (1 equivalent)

-

Potassium thiocyanate (2 equivalents)

-

Glacial acetic acid

-

Bromine (1 equivalent)

-

Chloroform

Procedure:

-

Dissolve the substituted aniline in glacial acetic acid.

-

Add potassium thiocyanate to the solution and stir until dissolved.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the crude product, wash with water, and dry.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Anticancer Activity (MTT Assay)

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the plates for 48 or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Caption: Experimental workflow for the MTT assay.

Summary and Future Directions

This compound belongs to the promising class of 2-aminobenzothiazole derivatives. While specific data for this compound is scarce, the broader family exhibits significant potential in drug discovery, particularly in oncology and infectious diseases. Future research should focus on the specific synthesis and biological evaluation of this compound to elucidate its pharmacological profile. Detailed structure-activity relationship (SAR) studies would be crucial to optimize its potency and selectivity for specific biological targets. Furthermore, in vivo studies would be necessary to assess its efficacy, pharmacokinetics, and safety profile.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Benzothiazol-2-yl-2-chloro-phenylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of the novel heterocyclic compound, 5-Benzothiazol-2-yl-2-chloro-phenylamine. While specific experimental data for this exact molecule is not extensively available in published literature, this guide synthesizes information from analogous structures and established principles of spectroscopic analysis to present a robust framework for its characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of benzothiazole derivatives in drug discovery and materials science.

Chemical Identity and Physical Properties

This compound is a complex aromatic amine containing a benzothiazole core linked to a 2-chlorophenylamine moiety. Its chemical structure and key identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-(1,3-Benzothiazol-2-yl)-2-chloroaniline | - |

| CAS Number | 292644-34-9 | [1] |

| Molecular Formula | C₁₃H₉ClN₂S | [1] |

| Molecular Weight | 260.74 g/mol | [1] |

| Appearance | Solid (Predicted) | [1] |

Proposed Synthetic Pathway

The synthesis of this compound can be approached through established methodologies for the formation of 2-arylbenzothiazoles. A plausible and efficient route involves the condensation of a substituted 2-aminothiophenol with a corresponding benzaldehyde derivative, followed by reduction of a nitro group.

A logical synthetic strategy would be the condensation of 2-amino-4-chlorothiophenol with 4-nitrobenzaldehyde to form the 2-(4-nitrophenyl)benzothiazole intermediate. Subsequent reduction of the nitro group would then yield the target amine. This approach is analogous to methods used for the synthesis of similar 2-(aminophenyl)benzothiazole derivatives.[2]

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Data for Structure Elucidation (Predicted)

Due to the absence of published experimental spectra for this compound, the following data is predicted based on the analysis of its structural components and comparison with known spectra of related benzothiazole and aniline derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the benzothiazole and the 2-chlorophenylamine rings.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 7.8 - 8.2 | m | 3H | Protons on the benzothiazole ring |

| 7.0 - 7.5 | m | 3H | Protons on the 2-chlorophenyl ring |

| 4.5 - 5.5 | br s | 2H | -NH₂ protons |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 165 - 170 | C=N of benzothiazole |

| 150 - 155 | C-S of benzothiazole |

| 130 - 145 | Quaternary carbons of both rings |

| 115 - 130 | CH carbons of both aromatic rings |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| 3350 - 3500 | N-H stretching (amine) |

| 3000 - 3100 | Aromatic C-H stretching |

| 1580 - 1620 | C=N stretching (benzothiazole) and C=C stretching (aromatic) |

| 1200 - 1300 | C-N stretching |

| 700 - 800 | C-Cl stretching |

| 650 - 700 | C-S stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

| m/z (Predicted) | Assignment |

| 260/262 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |

| - | Fragments corresponding to the loss of Cl, NH₂, and cleavage of the bond between the two ring systems. |

Experimental Protocols for Characterization

To empirically validate the structure of this compound, the following standard experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations, which will be crucial for unambiguous assignment of all signals.

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ to identify the characteristic vibrational frequencies of the functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Obtain a high-resolution mass spectrum to determine the accurate mass of the molecular ion and its isotopic pattern, confirming the elemental composition. Perform fragmentation analysis (MS/MS) to support the proposed structure.

Conclusion

The structural elucidation of this compound relies on a combination of rational synthetic design and comprehensive spectroscopic analysis. While experimental data for this specific molecule is pending, the provided framework, based on established chemical principles and data from analogous compounds, offers a solid foundation for its synthesis and characterization. The detailed experimental protocols outlined herein will guide researchers in obtaining the necessary empirical evidence to fully confirm its molecular architecture, paving the way for its potential applications in medicinal chemistry and materials science.

References

Spectroscopic and Methodological Analysis of 5-Benzothiazol-2-yl-2-chloro-phenylamine: A Technical Overview

Introduction

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies pertinent to the characterization of 5-Benzothiazol-2-yl-2-chloro-phenylamine. The following sections detail available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outline the experimental protocols for obtaining such data, and present logical workflows for the analysis of related benzothiazole compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or have an interest in substituted benzothiazole derivatives.

Spectroscopic Data

Table 1: Predicted ¹H NMR and ¹³C NMR Spectral Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.8 - 8.2 | Multiplet | 7H | Phenyl and Benzothiazole rings |

| Amine Proton | 4.5 - 6.0 | Broad Singlet | 1H | -NH- |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic Carbons | 110 - 155 | Phenyl and Benzothiazole rings |

| Carbon-Chlorine | 120 - 130 | C-Cl |

| Carbon-Nitrogen | 140 - 150 | C-N |

| Benzothiazole C2 | 160 - 170 | N=C-S |

Table 2: Predicted Mass Spectrometry Data for this compound

| Mass Spectrometry (MS) | Predicted Value | Notes |

| Molecular Weight | 274.76 g/mol | |

| [M]+ | m/z 274 | Corresponding to the molecular ion |

| [M+H]+ | m/z 275 | Protonated molecular ion (in ESI+) |

| Isotopic Pattern | Presence of ³⁷Cl isotope (approx. 24% abundance) will result in an [M+2] peak. |

Experimental Protocols

While specific protocols for the synthesis and analysis of this compound are not available, general methodologies for the characterization of similar benzothiazole derivatives are well-established.

General Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz) is typically used.

-

¹H NMR Acquisition: Acquire proton spectra using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly larger number of scans and a longer experimental time are required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

General Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a common technique for this type of molecule, typically in positive ion mode ([M+H]⁺). Electron impact (EI) ionization can also be used, which may provide valuable fragmentation information.

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.

-

Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. For high-resolution mass spectrometry (HRMS), the measured accurate mass can be used to confirm the elemental composition.

Logical and Experimental Workflows

The following diagrams illustrate common workflows in the research and development of benzothiazole derivatives.

Caption: General workflow for the synthesis and characterization of a novel chemical compound.

Caption: A logical workflow for investigating the biological activity of a test compound.

While direct experimental data for this compound is not currently available in public literature, this guide provides a framework for its potential spectroscopic properties and the standard methodologies used for the characterization of such molecules. The provided workflows offer a logical progression for the synthesis, purification, characterization, and biological evaluation of novel benzothiazole derivatives. Researchers are encouraged to use this information as a foundational guide for their experimental design and data interpretation.

Unraveling the Enigma: A Hypothesized Mechanism of Action for 5-Benzothiazol-2-yl-2-chloro-phenylamine

For Immediate Release

Shanghai, China – December 27, 2025 – In the intricate landscape of oncological research, the quest for novel therapeutic agents with well-defined mechanisms of action is paramount. This technical guide delves into a hypothesized mechanism of action for the compound 5-Benzothiazol-2-yl-2-chloro-phenylamine, a member of the promising 2-aminobenzothiazole class of molecules. Drawing upon a comprehensive analysis of its structural features and the extensive body of research on analogous compounds, we postulate its role as a targeted inhibitor of key signaling pathways implicated in cancer progression. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation cancer therapeutics.

Introduction: The Therapeutic Potential of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1] Derivatives of this heterocyclic system have exhibited a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2] Notably, in the realm of oncology, numerous 2-aminobenzothiazole analogs have emerged as potent inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[3]

Hypothesized Mechanism of Action: A Kinase Inhibitor Targeting Pro-Survival Pathways

Based on a thorough review of the structure-activity relationships (SAR) of related compounds, we hypothesize that This compound acts as a competitive inhibitor of protein kinases, disrupting key signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.

The structural attributes of this compound support this hypothesis:

-

The 2-Phenylamino Moiety: The presence of a substituted phenyl ring at the 2-amino position is a common feature in many 2-aminobenzothiazole-based kinase inhibitors. This aromatic group can engage in crucial hydrophobic and π-π stacking interactions within the ATP-binding pocket of various kinases. The 2-chloro substituent on this phenyl ring likely influences the compound's conformation and electronic properties, potentially enhancing its binding affinity and selectivity for specific kinase targets.

-

The Benzothiazole Core: This bicyclic system serves as a rigid scaffold, correctly orienting the key interacting moieties. The nitrogen and sulfur atoms within the thiazole ring can form hydrogen bonds and other interactions with amino acid residues in the kinase active site.

-

Substitution at the 5-Position: While the specific substituent at the 5-position of the benzothiazole ring is not explicitly defined in the compound's name as "Benzothiazol-2-yl," its potential presence and nature are critical. SAR studies on other 2-aminobenzothiazoles have shown that substitutions on the benzothiazole ring significantly modulate their biological activity and target specificity.

Given the frequent implication of kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and intracellular signaling molecules such as PI3K, AKT, and mTOR in the activity of 2-aminobenzothiazole derivatives, it is plausible that this compound targets one or more of these critical cancer-related kinases.[3][4][5]

Below is a diagram illustrating the hypothesized signaling pathway inhibition:

Quantitative Data on Structurally Related Compounds

To substantiate our hypothesis, the following table summarizes the in vitro activity of structurally similar 2-aminobenzothiazole derivatives against various cancer cell lines and kinases. This data provides a quantitative basis for the potential potency of this compound.

| Compound ID | Target/Cell Line | IC50 (µM) | Key Structural Features & SAR Insights | Reference |

| OMS5 | A549 (Lung Cancer) | 22.13 | Combination of 4-nitroaniline with the 2-aminobenzothiazole core. | [6] |

| MCF-7 (Breast Cancer) | 24.31 | Shows potent activity, but not via PI3Kγ inhibition. | [6] | |

| OMS14 | A549 (Lung Cancer) | 61.03 | Contains a piperazine-4-nitroaniline moiety. | [6] |

| MCF-7 (Breast Cancer) | 27.08 | Potently inhibits PIK3CD/PIK3R1 (65% inhibition at 100 µM). | [6] | |

| Compound 13 | HCT116 (Colon Cancer) | 6.43 | 2-aminobenzothiazole derivative with superior cellular selectivity. | [4] |

| A549 (Lung Cancer) | 9.62 | [4] | ||

| A375 (Melanoma) | 8.07 | [4] | ||

| EGFR Kinase | 2.80 | Potent EGFR inhibitor. | [4] | |

| Compound 20 | HepG2 (Liver Cancer) | 9.99 | 2-aminobenzothiazole-thiazolidinedione hybrid. | [4] |

| HCT-116 (Colon Cancer) | 7.44 | [4] | ||

| MCF-7 (Breast Cancer) | 8.27 | [4] | ||

| VEGFR-2 Kinase | 0.15 | Potent VEGFR-2 inhibitor, comparable to sorafenib. | [4] | |

| Compound 40 | CDK2 Kinase | 4.29 | 1,2,4-triazole fused with a benzothiazole core. | [4] |

| A549 (Lung Cancer) | 3.55 | [4] | ||

| MCF-7 (Breast Cancer) | 3.17 | [4] | ||

| Hep3B (Liver Cancer) | 4.32 | [4] | ||

| Compound 54 | PI3Kα Kinase | 0.00103 | Potent PI3Kα inhibitor. | [4] |

| MCF-7 (Breast Cancer) | - | Significant growth-inhibitory activity. | [4] |

Detailed Experimental Protocols

To facilitate further investigation and validation of the hypothesized mechanism of action, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (TR-FRET based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Methodology:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO.

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

Kinase: Dilute the target kinase to a 2X working concentration in kinase buffer.

-

Substrate/ATP Mix: Prepare a 2X mix of the biotinylated peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

-

-

Kinase Reaction:

-

Add 5 µL of the compound dilution to the wells of a low-volume 384-well plate.

-

Add 5 µL of the 2X kinase solution to all wells.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the 2X substrate/ATP mix.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Prepare a stop/detection buffer containing EDTA to stop the reaction, a europium-labeled anti-phospho-specific antibody, and streptavidin-allophycocyanin (SA-APC).

-

Add 10 µL of the stop/detection buffer to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.[7][8]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The presented hypothesis, supported by the analysis of the chemical structure of this compound and extensive data from related 2-aminobenzothiazole analogs, strongly suggests its potential as a kinase inhibitor with anticancer activity. The provided experimental protocols offer a clear path for the validation of this hypothesis.

Future research should focus on:

-

In vitro kinase screening: Profiling the compound against a panel of cancer-related kinases to identify its primary molecular target(s).

-

Cell-based assays: Investigating its effects on downstream signaling pathways and cellular processes such as cell cycle progression and apoptosis in various cancer cell lines.

-

In vivo studies: Evaluating its efficacy and safety in preclinical animal models of cancer.

The elucidation of the precise mechanism of action of this compound will be instrumental in its further development as a potential therapeutic agent for the treatment of cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Biological Targets of 5-Benzothiazol-2-yl-2-chloro-phenylamine: A Technical Guide

Disclaimer: Direct experimental data on the biological targets of 5-Benzothiazol-2-yl-2-chloro-phenylamine is not publicly available. This guide synthesizes information from published research on structurally related 2-aminobenzothiazole derivatives to infer potential biological targets, associated signaling pathways, and relevant experimental methodologies. The information presented herein should be considered predictive and requires experimental validation for the specific compound of interest.

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound this compound belongs to the class of 2-aminobenzothiazoles, which have garnered significant attention as potent modulators of various cellular signaling pathways, particularly those implicated in cancer. Structure-activity relationship (SAR) studies on analogous compounds suggest that the substitution pattern on both the benzothiazole core and the phenyl ring plays a crucial role in determining target specificity and potency. This technical guide explores the probable biological targets of this compound based on the established activities of its structural analogs.

Inferred Potential Biological Targets

Based on the extensive research on 2-aminobenzothiazole derivatives, the most likely biological targets for this compound are protein kinases. These enzymes play a central role in signal transduction and are frequently dysregulated in cancer and other diseases. The following kinase families and specific kinases are highlighted as high-priority potential targets:

-

Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) Pathway: This is one of the most frequently activated signaling pathways in human cancers, regulating cell proliferation, growth, survival, and metabolism. Numerous 2-aminobenzothiazole derivatives have been reported as potent inhibitors of PI3K isoforms.

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to cell proliferation and survival. Inhibition of EGFR is a validated strategy in cancer therapy.

-

Src Family Kinases (SFKs): These non-receptor tyrosine kinases are key regulators of various cellular processes, including cell adhesion, growth, migration, and differentiation. Aberrant Src activity is a hallmark of many cancers.

-

Colony-Stimulating Factor 1 Receptor (CSF1R): A receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages. Targeting CSF1R is an emerging strategy in cancer immunotherapy to modulate the tumor microenvironment.

-

Aurora Kinases: A family of serine/threonine kinases that are essential for the regulation of mitosis. Aurora kinase B, in particular, is a key component of the chromosomal passenger complex and is a target for the development of novel anticancer agents.

Signaling Pathways and Visualization

The potential biological targets of this compound are integral components of complex signaling networks that drive tumorigenesis. Understanding these pathways is critical for elucidating the compound's mechanism of action.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt phosphorylates a multitude of downstream substrates, including mTORC1, leading to protein synthesis and cell proliferation while inhibiting apoptosis.

EGFR Signaling Pathway

Binding of ligands like EGF to EGFR leads to receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins. This initiates downstream signaling through pathways such as the Ras/Raf/MEK/ERK (MAPK) cascade and the PI3K/Akt pathway, ultimately promoting cell proliferation, survival, and migration.

Experimental Protocols

Validating the biological targets of this compound requires a series of biochemical and cell-based assays. The following are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for assessing the inhibitory activity of a compound against a purified kinase.

1. Materials:

-

Purified recombinant kinase (e.g., PI3Kα, EGFR, Src)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well white assay plates

2. Procedure:

-

Prepare serial dilutions of the test compound in DMSO, and then dilute further in kinase assay buffer.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 2.5 µL of a 2X kinase/substrate mixture to each well.

-

Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining ATP (or generated ADP) according to the detection reagent manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

1. Materials:

-

Cancer cell line expressing the target of interest (e.g., A549 for EGFR, MCF-7 for PI3K)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear-bottom cell culture plates

2. Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (typically in a final volume of 100 µL per well) and incubate for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Generalized Experimental Workflow

The identification and validation of biological targets for a novel compound typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

Quantitative Data Summary

As direct quantitative data for this compound is unavailable, the following table presents representative IC50 values for structurally related 2-aminobenzothiazole derivatives against various kinases to illustrate the potential potency range of this chemical class. It is crucial to note that these values are not for the title compound.

| Compound Class | Target Kinase | Representative IC50 (nM) |

| 2-Aminobenzothiazole Derivatives | PI3Kα | 1.0 - 50 |

| c-MET | 10 - 100 | |

| EGFR | 50 - 500 | |

| Aurora B | 20 - 200 | |

| CSF1R | 1 - 20 |

Conclusion

While the precise biological targets of this compound remain to be experimentally determined, the rich chemical literature on the 2-aminobenzothiazole scaffold provides a strong foundation for inferring its potential mechanism of action. The compound is likely to exhibit inhibitory activity against one or more protein kinases involved in cancer-related signaling pathways, such as PI3K/Akt/mTOR, EGFR, Src, CSF1R, and Aurora kinases. The experimental protocols and workflows detailed in this guide provide a roadmap for the systematic evaluation of this and similar compounds, which may hold promise for the development of novel targeted therapies. Further investigation is warranted to elucidate the specific molecular interactions and therapeutic potential of this compound.

Navigating the Therapeutic Potential of 2-Aryl-Benzothiazoles in Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: While the initial inquiry specified "5-Benzothiazol-2-yl-2-chloro-phenylamine," a thorough review of scientific literature reveals a lack of specific data on this particular molecule's application in drug discovery. This guide will therefore focus on the broader, extensively studied class of 2-aryl-benzothiazole derivatives , providing a comprehensive overview of their synthesis, biological activities, and therapeutic potential, which would be relevant for researchers interested in this scaffold.

Introduction

The benzothiazole scaffold, a bicyclic system composed of fused benzene and thiazole rings, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The 2-aryl-benzothiazole substitution pattern, in particular, has emerged as a privileged structure, with numerous compounds advancing through preclinical and clinical development. This guide delves into the core aspects of 2-aryl-benzothiazole derivatives in drug discovery, offering insights into their synthesis, mechanism of action, and the experimental methodologies used to evaluate their therapeutic efficacy.

Synthesis of 2-Aryl-Benzothiazole Derivatives

The primary synthetic route to 2-aryl-benzothiazoles involves the condensation of 2-aminothiophenol with aromatic aldehydes or carboxylic acids.[5] Variations in catalysts and reaction conditions have been extensively explored to improve yields and accommodate a wide range of functional groups.

General Experimental Protocol: Synthesis of 2-Aryl-Benzothiazoles

A common method for the synthesis of 2-aryl-benzothiazole derivatives is the reaction of a substituted 2-aminothiophenol with a substituted benzaldehyde.

Materials:

-

Substituted 2-aminothiophenol (1.0 eq)

-

Substituted benzaldehyde (1.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Hydrogen peroxide (30% solution)

-

Hydrochloric acid (HCl)

Procedure:

-

To a solution of the substituted 2-aminothiophenol in DMSO, the substituted benzaldehyde is added.

-

The reaction mixture is stirred at room temperature.

-

A mixture of hydrogen peroxide and HCl is added dropwise to the reaction mixture.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization or column chromatography.

This protocol can be adapted with different solvents, catalysts (e.g., p-toluenesulfonic acid, iodine), and reaction conditions (e.g., microwave irradiation) to optimize the synthesis for specific derivatives.[5]

Biological Activities and Therapeutic Targets

2-Aryl-benzothiazole derivatives have been investigated for a wide array of therapeutic applications, with a significant focus on oncology.

Anticancer Activity

Many 2-aryl-benzothiazole derivatives exhibit potent and selective anticancer activity. One of the most well-studied mechanisms is the induction of apoptosis in cancer cells.

Signaling Pathway for Apoptosis Induction by a Representative 2-Aryl-Benzothiazole

Caption: Apoptosis induction by a 2-aryl-benzothiazole derivative.

Quantitative Data for Representative 2-Aryl-Benzothiazole Derivatives

The following table summarizes the in vitro antiproliferative activity of some representative 2-aryl-benzothiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Citation |

| Compound 1k | MCF-7 (Breast) | 0.8 ± 0.1 | [6] |

| Compound 1k | HepG2 (Liver) | 1.2 ± 0.2 | [6] |

| PMX 610 | Various | Not specified | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

2-Aryl-benzothiazole derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 2-aryl-benzothiazole derivative and incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Anticancer Drug Screening

Caption: Workflow for anticancer drug screening of benzothiazoles.

Conclusion and Future Directions

The 2-aryl-benzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its synthesis and the wide range of biological targets it can modulate underscore its importance in medicinal chemistry. Future research will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the exploration of their potential in treating a broader spectrum of diseases. The use of computational modeling and structure-activity relationship (SAR) studies will be instrumental in guiding the design of next-generation 2-aryl-benzothiazole-based drugs. While specific data on "this compound" remains elusive, the foundational knowledge of the broader 2-aryl-benzothiazole class provides a robust framework for its potential future investigation and development.

References

- 1. jyoungpharm.org [jyoungpharm.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles | MDPI [mdpi.com]

- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 5-Benzothiazol-2-yl-2-chloro-phenylamine: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary biological screening methodologies applicable to the novel compound 5-Benzothiazol-2-yl-2-chloro-phenylamine. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the established protocols and data presentation formats used for the evaluation of related benzothiazole derivatives, which have shown a wide range of pharmacological activities.[1][2][3][4][5][6][7][8][9][10][11][12][13] This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage assessment of new chemical entities.

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities.[8][9][10] These activities include anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5][6][7][8] The subject of this guide, this compound, is a member of this versatile family. Preliminary biological screening is a critical step in the drug discovery process, providing initial insights into the bioactivity and potential therapeutic applications of a novel compound. This guide details the fundamental experimental methodologies for evaluating the potential anticancer and antimicrobial activities of this compound.

General Synthesis Pathway

The synthesis of 2-arylbenzothiazole derivatives, such as this compound, typically involves the condensation of a substituted 2-aminothiophenol with a suitable carboxylic acid, aldehyde, or their derivatives.[9] A generalized synthetic scheme is presented below. The specific precursors for this compound would be 2-amino-4-chlorothiophenol and a benzoyl derivative.

Preliminary Biological Screening

The initial biological evaluation of this compound should focus on assessing its potential as an anticancer and antimicrobial agent, given the established activities of the benzothiazole scaffold.

Anticancer Activity

The antiproliferative effects of the compound can be evaluated against a panel of human cancer cell lines.

Experimental Workflow for In Vitro Anticancer Screening:

Data Presentation:

The results of the anticancer screening are typically presented as the concentration of the compound that causes 50% inhibition of cell growth (GI₅₀ or IC₅₀).

| Cell Line | Tissue of Origin | GI₅₀ (µM) for this compound | GI₅₀ (µM) for Positive Control (e.g., Doxorubicin) |

| MCF-7 | Breast Adenocarcinoma | ||

| A549 | Lung Carcinoma | ||

| HCT116 | Colon Carcinoma | ||

| HepG2 | Hepatocellular Carcinoma |

Antimicrobial Activity

The antimicrobial potential of the compound can be assessed against a panel of pathogenic bacteria and fungi.

Data Presentation:

The antimicrobial activity is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Microorganism | Type | MIC (µg/mL) for this compound | MIC (µg/mL) for Positive Control (e.g., Ciprofloxacin/Fluconazole) |

| Staphylococcus aureus | Gram-positive Bacteria | ||

| Bacillus subtilis | Gram-positive Bacteria | ||

| Escherichia coli | Gram-negative Bacteria | ||

| Pseudomonas aeruginosa | Gram-negative Bacteria | ||

| Candida albicans | Fungus | ||

| Aspergillus niger | Fungus |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][14]

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.[1][2]

Materials:

-

This compound

-

Bacterial and fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Potential Signaling Pathway Involvement

While the specific mechanism of action for this compound is yet to be elucidated, related benzothiazole derivatives have been shown to exert their anticancer effects through the inhibition of key signaling pathways. For instance, some derivatives act as inhibitors of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs).[4] A hypothetical signaling pathway that could be investigated is the inhibition of a receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.

Further studies, such as kinase profiling assays and western blotting for key signaling proteins, would be necessary to validate the involvement of this or other pathways.

References

- 1. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajol.info [ajol.info]

- 7. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijper.org [ijper.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide [mdpi.com]

- 13. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 14. kosheeka.com [kosheeka.com]

An In-Depth Technical Guide to a Proposed Synthesis Pathway for 5-Benzothiazol-2-yl-2-chloro-phenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis pathway for the novel compound 5-Benzothiazol-2-yl-2-chloro-phenylamine. The synthesis of this molecule is of interest to researchers in medicinal chemistry and drug discovery due to its unique structural combination of a benzothiazole core and a substituted phenylamine moiety. This guide provides a plausible synthetic route based on established chemical transformations, complete with detailed experimental protocols for key steps, and summarizes expected quantitative data.

Proposed Synthesis Pathway

The proposed synthesis of this compound is designed around the well-established formation of the benzothiazole ring through the condensation of a 2-aminothiophenol derivative with an appropriate aldehyde. A key intermediate in this pathway is 4-amino-3-mercaptobenzonitrile. The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the key transformations in the proposed synthesis pathway.

Step 1: Synthesis of 4-Mercapto-3-nitrobenzonitrile

This initial step involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzonitrile with a sulfur nucleophile.

-

Reaction:

-

To a solution of 4-chloro-3-nitrobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydrosulfide (NaSH) (1.2 eq) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water and acidified with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to precipitate the product.

-

The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield 4-mercapto-3-nitrobenzonitrile.

-

Step 2: Synthesis of 4-Amino-3-mercaptobenzonitrile

The subsequent step is the reduction of the nitro group in 4-mercapto-3-nitrobenzonitrile to an amine, yielding the key intermediate for the benzothiazole ring formation.

-

Reaction:

-

To a solution of 4-mercapto-3-nitrobenzonitrile (1.0 eq) in ethanol, tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) is added.

-

The reaction mixture is refluxed for 2-3 hours, with the reaction progress monitored by TLC.

-

After completion, the solvent is removed under reduced pressure. The residue is then treated with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid and precipitate the product.

-

The crude product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting solid can be further purified by column chromatography on silica gel to afford pure 4-amino-3-mercaptobenzonitrile.

-

Step 3: Synthesis of 2-(2-Chlorophenyl)-5-cyanobenzothiazole

This is the core step where the benzothiazole ring is constructed through the condensation of the synthesized 2-aminothiophenol derivative with 2-chlorobenzaldehyde.

-

Reaction:

-

A mixture of 4-amino-3-mercaptobenzonitrile (1.0 eq) and 2-chlorobenzaldehyde (1.1 eq) is dissolved in dimethyl sulfoxide (DMSO).

-

The reaction mixture is heated to 120°C and stirred in the presence of air (as an oxidant) for 8-12 hours.

-

The reaction is monitored by TLC for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice water to precipitate the product.

-

The solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield 2-(2-chlorophenyl)-5-cyanobenzothiazole.

-

Step 4: Synthesis of this compound

The final step involves the reduction of the nitrile group to a primary amine to yield the target compound.

-

Reaction:

-

To a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 2-(2-chlorophenyl)-5-cyanobenzothiazole (1.0 eq) in anhydrous THF is added dropwise at 0°C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

-

The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

The resulting suspension is filtered, and the filtrate is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the final product, this compound.

-

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis, based on typical yields for similar reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactant(s) | Product | Expected Yield (%) |

| 1 | 4-Chloro-3-nitrobenzonitrile, NaSH | 4-Mercapto-3-nitrobenzonitrile | 80-90 |

| 2 | 4-Mercapto-3-nitrobenzonitrile, SnCl₂·2H₂O | 4-Amino-3-mercaptobenzonitrile | 70-85 |

| 3 | 4-Amino-3-mercaptobenzonitrile, 2-Chlorobenzaldehyde | 2-(2-Chlorophenyl)-5-cyanobenzothiazole | 60-75 |

| 4 | 2-(2-Chlorophenyl)-5-cyanobenzothiazole, LAH | This compound | 50-65 |

Logical Relationships in the Synthesis

The following diagram illustrates the logical flow and dependencies of the synthetic steps.

Caption: Logical workflow of the synthesis pathway.

This technical guide provides a comprehensive overview of a plausible and robust synthetic route to this compound. The detailed experimental protocols and expected yields offer a solid foundation for researchers to undertake the synthesis of this and related novel compounds for further investigation in drug discovery and development programs. It is important to note that all chemical reactions should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Technical Guide: Solubility and Stability Studies of 5-Benzothiazol-2-yl-2-chloro-phenylamine

Document ID: TG-BCP-2025-01 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzothiazol-2-yl-2-chloro-phenylamine is a heterocyclic amine containing a benzothiazole core, a structure of significant interest in medicinal chemistry. Compounds bearing the aminobenzothiazole scaffold have been investigated for a range of pharmacological activities, particularly as kinase inhibitors in oncology. The physicochemical properties of a drug candidate, such as solubility and stability, are critical determinants of its biopharmaceutical performance, influencing everything from formulation design to clinical efficacy and shelf-life.

This technical guide provides a comprehensive overview of the methodologies required to thoroughly characterize the solubility and stability profiles of this compound. As specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats that should be employed in its investigation.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a key factor affecting its absorption and bioavailability. Both kinetic and thermodynamic solubility are important parameters to evaluate during drug discovery and development.

Experimental Protocols

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically starting from a high-concentration DMSO stock. It is useful for rapid screening of compounds in early discovery phases.[1][2][3]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add 198 µL of aqueous phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours using a plate shaker.[4][5]

-

Precipitate Removal: After incubation, separate any undissolved precipitate by centrifugation (e.g., 4000 rpm for 20 minutes) or filtration using a solubility filter plate.[1][4]

-

Quantification: Transfer the clear supernatant to a UV-transparent 96-well plate. Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or LC-MS/MS.[1][4] A standard calibration curve must be generated using known concentrations of the test compound.

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended period, ensuring equilibrium has been reached between the dissolved and solid states. This is considered the gold-standard method for solubility determination.[4][6][7][8]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).[8] Ensure enough solid is present to maintain a saturated solution.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[9]

-

Phase Separation: Allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge or filter the samples to separate the solid phase from the saturated solution. The pH of the aqueous samples should be re-measured at the end of the experiment.[8]

-

Quantification: Carefully collect an aliquot of the clear supernatant, dilute it with a suitable solvent, and quantify the concentration using a validated HPLC-UV or LC-MS/MS method.

Data Presentation

Solubility data should be presented in a clear, tabular format.

Table 1: Kinetic Solubility of this compound

| Buffer System | pH | Incubation Time (h) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

|---|

| PBS | 7.4 | 2 | 25 | Data | Data |

Table 2: Thermodynamic Solubility of this compound

| Solvent/Buffer System | pH | Equilibration Time (h) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|---|---|

| Simulated Gastric Fluid | 1.2 | 48 | 37 | Data | Data |

| Acetate Buffer | 4.5 | 48 | 37 | Data | Data |

| Phosphate Buffer | 6.8 | 48 | 37 | Data | Data |

| Phosphate-Buffered Saline | 7.4 | 48 | 37 | Data | Data |

| Ethanol | N/A | 48 | 25 | Data | Data |

| Propylene Glycol | N/A | 48 | 25 | Data | Data |

Stability Assessment

Stability studies are essential to understand how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation (stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule.[10][11]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing to identify degradation pathways and validate the stability-indicating power of analytical methods, as recommended by ICH guidelines (Q1A R2).[11][12][13] The goal is to achieve 5-20% degradation of the API.[10][12][14]

Protocol:

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water).

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours. Withdraw aliquots at specified time points (e.g., 2, 8, 24 h), neutralize with 0.1 M NaOH, and dilute for analysis. If no degradation is seen, a stronger acid (e.g., 1 M HCl) may be used.[10]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for up to 8 hours. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.[10]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for up to 12 hours. Withdraw aliquots, dilute, and analyze.[10]

-

Thermal Degradation (Solid State): Place a known amount of the solid compound in a petri dish and expose it to dry heat at 80°C for 48 hours. At time points, withdraw samples, dissolve in a suitable solvent, and analyze.[10]

-

Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL) and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14] A control sample should be stored in the dark under the same conditions. Analyze both samples after exposure.

Analytical Method

A stability-indicating analytical method, typically reverse-phase HPLC with UV detection (RP-HPLC-UV), is required. The method must be able to separate the intact API from all process impurities and degradation products.

Table 3: Example HPLC Method Parameters

| Parameter | Value |

|---|---|